2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene

Catalog No.
S13022010
CAS No.
674283-79-5
M.F
C18H10Cl3NO4
M. Wt
410.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy...

CAS Number

674283-79-5

Product Name

2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene

IUPAC Name

4-chloro-1-(2,4-dichlorophenoxy)-2-(4-nitrophenoxy)benzene

Molecular Formula

C18H10Cl3NO4

Molecular Weight

410.6 g/mol

InChI

InChI=1S/C18H10Cl3NO4/c19-11-1-7-16(15(21)9-11)26-17-8-2-12(20)10-18(17)25-14-5-3-13(4-6-14)22(23)24/h1-10H

InChI Key

JOVXMQPPPMITLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl

2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene is an organic compound characterized by its complex molecular structure and the presence of multiple halogen and nitro functional groups. Its molecular formula is C12H7Cl2NO3\text{C}_{12}\text{H}_{7}\text{Cl}_{2}\text{NO}_{3}, and it has a molecular weight of approximately 284.09 g/mol. This compound is known for its unique reactivity and is often utilized in various scientific research applications due to its properties as an electrophile in substitution reactions .

  • Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Nucleophilic Aromatic Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents for these reactions include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide for substitution reactions, while hydrogen gas with a palladium catalyst is used for reductions.

The biological activity of 2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene has been the subject of research, particularly regarding its potential as an enzyme inhibitor and its interactions with proteins. Its nitro and chloro groups contribute to its reactivity and ability to interact with biological targets. Studies indicate that this compound may exhibit cytotoxic effects, making it relevant in pharmacological research.

The synthesis of 2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene typically involves two main steps:

  • Nitration: The initial step involves the nitration of 2,4-dichlorophenol using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group into the benzene ring.
  • Etherification: Following nitration, the product undergoes etherification by reacting with 4-chloro-2-phenoxyphenol under basic conditions to yield the final compound.

Industrial production methods mirror these laboratory procedures but are optimized for higher yields and purity .

This compound finds applications across various fields:

  • Chemical Research: It serves as a precursor for synthesizing more complex organic molecules.
  • Biological Studies: It is utilized in studies involving enzyme inhibition and protein binding.
  • Pharmaceutical Development: Ongoing research explores its potential as a pharmaceutical intermediate.
  • Industrial Use: It is employed in producing specialty chemicals and materials .

Research into the interaction of 2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene with biological molecules has revealed its potential to bind with specific enzymes and proteins, influencing their activity. These interactions are crucial for understanding its biological effects and potential therapeutic uses. Investigations into its cytotoxicity have also been conducted to assess its safety profile in various applications.

Several compounds share structural characteristics or functional groups with 2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene. Below are some similar compounds along with a brief comparison:

Compound NameMolecular FormulaKey Features
2,4-DichloronitrobenzeneC6H3Cl2NContains two chlorine atoms and one nitro group; used as an intermediate in dye synthesis.
4-Chloro-2-nitrophenolC6H4ClNO3A phenolic compound with a single nitro group; used in herbicides and as a chemical intermediate.
2,4-DichlorophenolC6H4Cl2OKnown for its antibacterial properties; widely used in disinfectants and antiseptics.

Uniqueness

The uniqueness of 2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene lies in its combination of multiple functional groups (chlorine and nitro), which provide distinct reactivity patterns not found in the other similar compounds listed. This structural complexity allows it to participate in diverse chemical transformations, making it valuable for various research and industrial applications .

XLogP3

6.7

Hydrogen Bond Acceptor Count

4

Exact Mass

408.967541 g/mol

Monoisotopic Mass

408.967541 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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